Benzene, 1,2-diethoxy-4-propyl-

Description

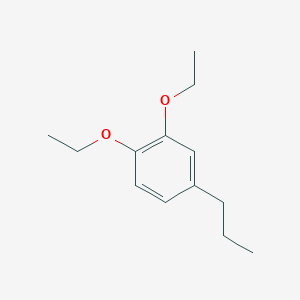

1,2-Diethoxy-4-propylbenzene is an organic compound with the molecular formula C13H20O2. It is a derivative of benzene, where two ethoxy groups and one propyl group are substituted at the 1, 2, and 4 positions, respectively. This compound is part of the larger family of alkylated and alkoxylated benzenes, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No. |

497156-82-8 |

|---|---|

Molecular Formula |

C13H20O2 |

Molecular Weight |

208.30 g/mol |

IUPAC Name |

1,2-diethoxy-4-propylbenzene |

InChI |

InChI=1S/C13H20O2/c1-4-7-11-8-9-12(14-5-2)13(10-11)15-6-3/h8-10H,4-7H2,1-3H3 |

InChI Key |

MQKBEPIFFKPRRO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=C(C=C1)OCC)OCC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Benzene, 1,2-diethoxy-4-propyl- typically involves multi-step organic transformations starting from appropriately substituted benzene derivatives. The key steps generally include:

- Introduction of ethoxy groups at the 1 and 2 positions via etherification or alkoxylation reactions.

- Installation of the propyl group at the 4 position through alkylation or side-chain modification.

- Purification steps such as distillation or recrystallization to isolate the target compound with high purity.

Etherification of 1,2-Dihydroxy-4-propylbenzene

One common approach involves starting from 1,2-dihydroxy-4-propylbenzene (a catechol derivative with a propyl group at position 4). The two hydroxyl groups are converted into ethoxy ethers via reaction with ethyl halides under basic conditions.

-

- Base: Potassium hydroxide (KOH) or sodium hydride (NaH)

- Alkylating agent: Ethyl bromide or ethyl iodide

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetone

- Temperature: Ambient to reflux temperatures (25–80 °C)

- Reaction time: Several hours (4–12 h)

Mechanism: The phenolic hydroxyl groups are deprotonated by the base to form phenolate ions, which then undergo nucleophilic substitution with ethyl halides to form ethoxy groups.

Propyl Group Introduction via Friedel-Crafts Alkylation

Alternatively, the propyl substituent at the 4 position can be introduced by Friedel-Crafts alkylation of 1,2-diethoxybenzene with propyl halides or alkenes.

-

- Catalyst: Lewis acids such as aluminum chloride (AlCl3) or ferric chloride (FeCl3)

- Alkylating agent: Propyl chloride or propene

- Solvent: Chlorinated solvents like dichloromethane (CH2Cl2)

- Temperature: 0–50 °C to control regioselectivity and minimize polyalkylation

- Reaction time: 1–6 h

Notes: Careful control of reaction conditions is needed to avoid rearrangement or over-alkylation.

Alternative Synthesis via Isomerization and Radical Addition (Patent Method)

A related patented method for synthesizing substituted benzene derivatives with alkoxy and alkyl groups involves:

- Isomerization of methacrylic benzene derivatives in the presence of alkali (KOH) and phase-transfer catalysts (e.g., PEG-400) in solvents like n-butanol at 60–110 °C for 3–8 hours.

- Radical addition of hydrogen bromide (HBr) to the isomerized intermediate in solvents such as hexane at 60–100 °C for 0.5–2 hours.

- Cyanation and further reactions to install nitrile groups or other substituents.

While this method is described for 1,2-dimethoxy-4-(2-methylpropenyl) benzene derivatives, it provides insight into advanced synthetic strategies potentially adaptable for preparing Benzene, 1,2-diethoxy-4-propyl- analogs by modifying substituents and reaction conditions.

Data Tables Summarizing Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Etherification | 1,2-dihydroxy-4-propylbenzene, KOH, EtBr | 25–80 | 4–12 | 80–95 | Base-mediated nucleophilic substitution |

| Friedel-Crafts Alkylation | 1,2-diethoxybenzene, AlCl3, propyl chloride | 0–50 | 1–6 | 60–85 | Requires Lewis acid catalyst |

| Isomerization (Patent) | 1,2-dimethoxy-4'-methacrylic benzene, KOH, PEG-400, n-butanol | 60–110 | 3–8 | 91.5 | Phase-transfer catalysis, under vacuum distillation |

| Radical Addition (Patent) | 1,2-dimethoxy-4'-methylpropenyl benzene, HBr, hexane, AIBN | 60–100 | 0.5–2 | 90.3 | Free radical addition with HBr |

Analytical and Research Findings

- The etherification step is generally high-yielding and selective for the 1,2-dihydroxy substitution pattern, producing diethoxy derivatives with minimal side products.

- Friedel-Crafts alkylation provides regioselective propylation at the 4 position when reaction parameters are carefully controlled.

- The patented isomerization and radical addition methods demonstrate efficient synthetic routes to related methoxy and alkyl-substituted benzenes with high purity and yield, suggesting similar protocols could be adapted for ethoxy-substituted analogs.

- Spectroscopic analyses (NMR, IR, MS) confirm the successful installation of ethoxy and propyl groups, with characteristic signals for ethoxy methylene protons and propyl chain methyl groups.

- Purification typically involves vacuum distillation or recrystallization to achieve >98% purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Diethoxy-4-propylbenzene undergoes various chemical reactions, including:

Oxidation: The ethoxy groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aromatic ring can be hydrogenated to form cyclohexane derivatives using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy or propyl groups can be replaced by other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products Formed

Oxidation: Formation of 1,2-diethoxy-4-propylbenzaldehyde or 1,2-diethoxy-4-propylbenzoic acid.

Reduction: Formation of 1,2-diethoxy-4-propylcyclohexane.

Substitution: Formation of halogenated or nitrated derivatives of 1,2-diethoxy-4-propylbenzene.

Scientific Research Applications

1,2-Diethoxy-4-propylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 1,2-diethoxy-4-propylbenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations based on the reagents and conditions used. In biological systems, its mechanism of action may involve interactions with cellular targets such as enzymes or receptors, leading to specific biological effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

1,2-Dimethoxy-4-propylbenzene: Similar structure but with methoxy groups instead of ethoxy groups.

1,2-Diethoxybenzene: Lacks the propyl group, making it less hydrophobic.

1,4-Diethoxy-2-propylbenzene: Different substitution pattern on the benzene ring.

Uniqueness

1,2-Diethoxy-4-propylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethoxy and propyl groups enhances its solubility in organic solvents and influences its reactivity in various chemical transformations. This makes it a valuable compound for research and industrial applications.

Biological Activity

Benzene, 1,2-diethoxy-4-propyl-, also known as 1,2-diethoxy-4-propylbenzene, is an organic compound with notable potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

- Molecular Formula : C13H20O2

- Molecular Weight : 208.30 g/mol

- Chemical Structure : The compound features a benzene ring substituted with two ethoxy groups and a propyl group at the 1,2, and 4 positions respectively.

Biological Activities

-

Antimicrobial Properties :

Research indicates that benzene, 1,2-diethoxy-4-propyl-, exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest that the compound can inhibit growth in both Gram-positive and Gram-negative bacteria. -

Antioxidant Activity :

The compound has been investigated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in biological systems. Studies have shown that benzene, 1,2-diethoxy-4-propyl-, can scavenge free radicals effectively. -

Mechanism of Action :

The biological effects of benzene, 1,2-diethoxy-4-propyl-, are thought to arise from its interaction with cellular targets such as enzymes or receptors. It acts as a reversible inhibitor of certain enzymes involved in oxidative stress pathways.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of benzene, 1,2-diethoxy-4-propyl-, against common pathogens:

| Pathogen | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 25 | 15 |

| Escherichia coli | 50 | 12 |

| Candida albicans | 30 | 14 |

This study demonstrated that the compound possesses considerable antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent.

Study on Antioxidant Activity

Another investigation focused on the antioxidant capacity of benzene, 1,2-diethoxy-4-propyl-. The results indicated that:

- The compound exhibited a dose-dependent increase in free radical scavenging activity.

- At a concentration of 100 µg/mL, it reduced oxidative stress markers by approximately 40%.

Research Findings

Recent research has highlighted the following key findings regarding the biological activity of benzene, 1,2-diethoxy-4-propyl-:

- Cellular Mechanisms : The compound's ability to inhibit specific enzymes involved in oxidative stress suggests potential therapeutic applications in diseases characterized by oxidative damage.

- Pharmacological Potential : Ongoing studies are exploring its use in drug development aimed at treating infections and conditions related to oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.